L-Cystine-13C6,15N2 is a stable isotope-labeled form of L-cystine, a dimeric amino acid formed by the oxidation of two L-cysteine molecules. This compound is characterized by the incorporation of six carbon-13 isotopes and two nitrogen-15 isotopes in its molecular structure, which makes it useful in various analytical and biological studies. L-Cystine itself plays a crucial role in biological systems, functioning as an antioxidant and participating in the formation of disulfide bonds that stabilize protein structures.
These reactions are essential for understanding metabolic pathways and the role of sulfur-containing amino acids in cellular processes .
L-Cystine exhibits various biological activities:
Studies have shown that isotopically labeled forms like L-Cystine-13C6,15N2 can be tracked in metabolic studies to understand cysteine metabolism better .
The synthesis of L-Cystine-13C6,15N2 typically involves:
L-Cystine-13C6,15N2 has several applications in research and industry:
Due to its unique isotopic labeling, it provides insights into metabolic fluxes and cellular mechanisms .
Research on interaction studies involving L-Cystine-13C6,15N2 focuses on its role in various biochemical pathways:
These studies are crucial for understanding how modifications in cysteine metabolism can affect cellular health and disease states .
Several compounds are structurally or functionally similar to L-Cystine-13C6,15N2. Here are some notable examples:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| L-Cysteine | A reduced form of cysteine; contains a thiol group | Precursor to L-Cystine; involved in antioxidant defense |
| D-Cystine | D-isomer of cysteine; less common in biological systems | May have different biological activities |
| Homocystine | A derivative formed from the demethylation of methionine | Plays a role in homocysteinemia-related diseases |
| Cysteamine | A cysteine analog; contains an amino group | Used in therapies for cystinosis |
L-Cystine-13C6,15N2 stands out due to its specific isotope labeling which allows precise tracking within metabolic pathways, providing unique insights into sulfur metabolism compared to its non-labeled counterparts .
The synthesis of L-Cystine-¹³C₆,¹⁵N₂ relies on enzymatic and chemical strategies to introduce stable isotopes into the cysteine backbone prior to its oxidation to cystine. A prominent method involves the use of bacterial cysteine synthases to catalyze the incorporation of isotopic atoms. For instance, recombinant enzymes such as CysE (serine acetyltransferase) and CysK (cysteine synthase A) from Salmonella enterica have been employed to synthesize ³⁴S- and ¹⁵N-labeled cysteine from isotopically enriched substrates like O-acetyl-L-serine and sodium sulfide. This enzymatic approach ensures high specificity, as the synthases selectively incorporate labeled sulfur and nitrogen into the cysteine structure without side reactions.
For dual ¹³C/¹⁵N labeling, microbial fermentation systems are often utilized. In one protocol, Mycobacterium bovis BCG cultures were grown in media containing [¹³C₃]-glycerol and [¹⁵N₁]-ammonium chloride, enabling the integration of both isotopes into cysteine during de novo biosynthesis. The labeled cysteine is subsequently oxidized to cystine via controlled air exposure or chemical oxidants such as hydrogen peroxide, forming the disulfide bond characteristic of cystine. The efficiency of isotope incorporation is validated using mass spectrometry (MS), which confirms the molecular mass shift corresponding to the six ¹³C and two ¹⁵N atoms.
Achieving uniform dual isotopic enrichment in cystine requires precise control over metabolic pathways and reaction conditions. A key challenge lies in balancing the incorporation rates of ¹³C and ¹⁵N, as carbon and nitrogen atoms are assimilated through distinct biochemical routes. In mycobacterial systems, dual labeling is optimized by maintaining metabolic steady-state conditions in chemostat cultures, where labeled glycerol (¹³C source) and ammonium chloride (¹⁵N source) are supplied at rates matching cellular consumption. This ensures isotopic equilibrium in intracellular cysteine pools before oxidation to cystine.
Bayesian ¹³C¹⁵N-metabolic flux analysis (MFA) has proven instrumental in quantifying the efficiency of dual labeling. By modeling atom transitions in central carbon and nitrogen metabolism, this statistical approach identifies rate-limiting steps in isotope incorporation, such as bottlenecks in the tricarboxylic acid cycle or glutamine synthetase activity. For example, in M. bovis, ¹³C labeling into cysteine-derived metabolites occurred more slowly than ¹⁵N labeling, necessitating extended fermentation times to achieve uniform enrichment. Adjusting pH and temperature during cysteine oxidation further enhances disulfide bond formation while minimizing isotopic scrambling.
Post-synthesis purification of L-Cystine-¹³C₆,¹⁵N₂ involves multi-step protocols to remove unlabeled contaminants and byproducts. A common strategy combines ion-exchange chromatography with crystallization. For instance, fermenter broths containing labeled cysteine are first treated with hydrochloric acid to precipitate inorganic salts and unreacted intermediates. The supernatant is then subjected to cation-exchange chromatography, where cystine binds to the resin under acidic conditions and is eluted using ammonia solutions. Subsequent crystallization at low temperatures (≤10°C) yields high-purity L-Cystine-¹³C₆,¹⁵N₂ hydrochloride monohydrate.
Quality control employs tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. MS/MS verifies the isotopic purity by detecting the characteristic mass-to-charge (m/z) ratios of ¹³C₆¹⁵N₂-cystine, while NMR confirms the structural integrity through ¹³C- and ¹⁵N-coupled spectra. High-performance liquid chromatography (HPLC) with UV detection is used to assess chemical purity, with commercial standards reporting ≥98% purity for the final product.
l-Cystine-13C6,15N2 represents a sophisticated stable isotope tracer compound with dual labeling that enables comprehensive elucidation of cysteine and cystine metabolic networks [1] [2]. The compound features six carbon atoms labeled with carbon-13 and two nitrogen atoms labeled with nitrogen-15, resulting in a molecular formula of 13C6H12 15N2O4S2 and a molecular weight of 248.24 grams per mole [2] [3]. This dual isotope labeling strategy provides unique advantages for metabolic network analysis by allowing simultaneous tracking of both carbon and nitrogen atom transitions throughout complex biochemical pathways [4] [5].
The tracer design of l-Cystine-13C6,15N2 facilitates detailed investigation of the cysteine metabolic network by enabling researchers to distinguish between different metabolic routes and quantify flux distributions [7]. When incorporated into cellular systems, the labeled compound can be traced through various metabolic pathways, including the reverse transsulfuration pathway, glutathione synthesis, and taurine biosynthesis [8] [9]. The carbon-13 labeling allows tracking of the carbon backbone through metabolic transformations, while the nitrogen-15 labeling provides information about nitrogen atom incorporation and exchange reactions [4] [10].
Research has demonstrated that l-Cystine-13C6,15N2 serves as an effective tracer for studying cysteine metabolism in diverse biological systems [7] [11]. The compound enables investigation of cysteine uptake mechanisms, including transport via the cystine-glutamate antiporter system and subsequent reduction to cysteine by glutathione or thioredoxin reductase [9]. Studies utilizing this tracer have revealed important insights into tissue-specific differences in cysteine metabolism, with liver and pancreas showing highest rates of de novo cysteine synthesis, while lung tissue demonstrates minimal synthetic capacity [8].
The dual labeling approach with l-Cystine-13C6,15N2 allows for sophisticated tracer experiments that can resolve complex metabolic network structures [4] [5]. The simultaneous tracking of carbon and nitrogen atoms enables researchers to distinguish between parallel pathways and identify branch points in sulfur amino acid metabolism [12] [13]. This capability is particularly valuable for understanding the regulation of cysteine biosynthesis, which involves coordination between sulfur assimilation, serine metabolism, and nitrogen incorporation [14] [15].
Quantitative tracing studies using l-Cystine-13C6,15N2 have provided detailed insights into sulfur amino acid metabolism across various cellular systems [7] [8]. The compound enables precise measurement of metabolic flux rates through key pathways, including glutathione synthesis, taurine biosynthesis, and protein incorporation [8] [9]. Research utilizing this tracer has revealed significant tissue-specific differences in sulfur amino acid metabolism, with kidney and pancreas demonstrating the highest glutathione labeling rates compared to other tissues [8].
Experimental studies have shown that l-Cystine-13C6,15N2 can effectively trace cysteine metabolism in cultured cells over extended time periods [11]. When cells are cultured with the labeled tracer, mass spectrometry analysis reveals incorporation patterns that reflect the relative activity of different metabolic pathways [7]. The dual isotope labeling provides enhanced resolution for distinguishing between metabolites that might otherwise be difficult to separate, particularly in complex biological mixtures [16].
Research findings indicate that l-Cystine-13C6,15N2 tracing reveals important regulatory mechanisms in sulfur amino acid metabolism [8] [13]. Studies have demonstrated that cysteine availability significantly influences glutathione synthesis rates, with the rate-limiting enzyme gamma-glutamylcysteine synthetase showing positive regulation by cysteine availability and negative regulation by glutathione levels [8]. These findings have been confirmed through quantitative flux measurements that show tissue-specific expression patterns of key enzymes correlating with observed labeling patterns [8].
The application of l-Cystine-13C6,15N2 in cellular systems has also revealed the importance of cysteine transport mechanisms [8] [9]. Quantitative tracing studies have shown that the cystine-glutamate antiporter plays a crucial role in maintaining intracellular cysteine pools, particularly in tissues with high oxidative stress demands [9]. The tracer has enabled researchers to quantify the relative contributions of different transport systems, including the excitatory amino acid transporter 3 and alanine-serine-cysteine transporter [9].
| Tissue Type | Glutathione Labeling Rate | Cysteine Synthesis Rate | Primary Transport Mechanism |
|---|---|---|---|
| Liver | High | High | Mixed transport systems |
| Pancreas | Very High | High | Cystine-glutamate antiporter |
| Kidney | High | Moderate | Multiple transporters |
| Lung | Moderate | Low | Cystine-glutamate antiporter |
| Brain | Low | Very Low | Limited transport |
The integration of l-Cystine-13C6,15N2 with advanced mass spectrometry-based fluxomics platforms represents a significant advancement in metabolic flux analysis [17] [18]. Gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry platforms provide the analytical sensitivity and selectivity required for accurate quantification of isotope enrichment in complex biological samples [17] [19]. These platforms enable simultaneous measurement of multiple metabolites within sulfur amino acid pathways, providing comprehensive flux maps [5] [20].
Modern fluxomics platforms utilizing l-Cystine-13C6,15N2 employ sophisticated computational approaches for flux quantification [21] [4]. Bayesian metabolic flux analysis frameworks have been developed specifically for dual carbon-nitrogen labeling experiments, enabling rigorous statistical assessment of flux distributions and uncertainty quantification [4] [5]. These computational methods can handle the increased complexity introduced by dual isotope labeling, providing reliable flux estimates even with medium-resolution mass spectrometry data [4].
Research has demonstrated that mass spectrometry-based platforms can achieve exceptional precision in isotopologue fraction measurements when analyzing l-Cystine-13C6,15N2 labeling patterns [16]. Studies report relative expanded uncertainties of less than 1% for isotopologue fractions, with the major source of uncertainty attributed to signal intensity according to Poisson counting statistics [16]. This level of precision enables detection of subtle changes in metabolic flux that would be impossible with less sensitive analytical approaches [16].
The integration of l-Cystine-13C6,15N2 with fluxomics platforms has enabled development of comprehensive metabolic models that incorporate both carbon and nitrogen metabolism [4] [10]. These models can simultaneously quantify fluxes through central carbon metabolism and amino acid biosynthetic pathways, providing unprecedented insight into metabolic network organization [4]. The dual labeling approach has proven particularly valuable for resolving bidirectional reactions and cyclic pathway structures that were previously unresolvable with single isotope tracers [4] [5].
| Platform Type | Detection Limit | Precision | Analysis Time | Key Advantages |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | Picomolar range | <1% relative uncertainty | 20-30 minutes | High robustness, excellent separation |
| Liquid Chromatography-Mass Spectrometry | Femtomolar range | <1% relative uncertainty | 15-45 minutes | High sensitivity, minimal derivatization |
| Nuclear Magnetic Resonance | Micromolar range | 2-5% relative uncertainty | 30-60 minutes | Non-destructive, structural information |
l-Cystine-carbon-13-6,nitrogen-15-2 represents a sophisticated isotope-labeled compound that has revolutionized protein structure determination through nuclear magnetic resonance spectroscopy. This dimeric amino acid, featuring six carbon-13 isotopes and two nitrogen-15 isotopes, exhibits a molecular weight of 248.24 grams per mole and serves as a powerful tool for investigating protein architecture at atomic resolution [2].
The incorporation of l-Cystine-carbon-13-6,nitrogen-15-2 into protein systems enables comprehensive structural analysis through multiple nuclear magnetic resonance approaches. Uniform carbon-13 and nitrogen-15 labeling provides maximum structural information by allowing complete protein structure determination, particularly effective for proteins in the 5 to 25 kilodalton range [3] [4]. The isotopic enrichment simplifies nuclear magnetic resonance spectra by reducing signal overlap from naturally abundant isotopes of carbon and nitrogen, thereby enabling researchers to obtain detailed information about protein structure and dynamics .
Advanced nuclear magnetic resonance methodologies utilizing l-Cystine-carbon-13-6,nitrogen-15-2 include fractional carbon-13 labeling strategies, where 20 percent carbon-13 incorporation combined with 100 percent nitrogen-15 labeling offers cost-effective backbone assignment while retaining sufficient structural information [3]. This approach reduces chemical costs by a factor of five while maintaining the analytical capabilities necessary for structural characterization of small proteins below 15 kilodaltons.
Triple resonance nuclear magnetic resonance experiments employing carbon-13 and nitrogen-15 labeled backbone atoms facilitate sequential backbone connectivity determination through automated assignment protocols [6] [7]. These techniques enable comprehensive analysis of proteins ranging from 5 to 30 kilodaltons, providing detailed structural information through multiple correlation experiments including Nitrogen-Carbon-Alpha and Hydrogen-Nitrogen-Carbon-Alpha sequences.
The Stereo-Array Isotope Labeling Transverse Relaxation Optimized Spectroscopy methods represent cutting-edge applications of isotope-enhanced nuclear magnetic resonance, particularly effective for large protein analysis exceeding 82 kilodaltons [8]. These approaches utilize strategic isotope placement to enhance sensitivity for large proteins while maintaining the structural detail necessary for comprehensive characterization.
| NMR Technique | Isotope Configuration | Applications | Key Advantages | Typical Protein Size Range |
|---|---|---|---|---|
| Carbon-13/Nitrogen-15 Uniform Labeling | 100% Carbon-13, 100% Nitrogen-15 | Complete protein structure determination | Maximum structural information | 5-25 kDa |
| Fractional Carbon-13 Labeling (20%) | 20% Carbon-13, 100% Nitrogen-15 | Cost-effective backbone assignment | Reduced cost, retained information | <15 kDa |
| Carbon-13/Nitrogen-15 Triple Resonance | Carbon-13/Nitrogen-15 backbone atoms | Sequential backbone connectivity | Automated assignment protocols | 5-30 kDa |
| SAIL TROSY Methods | Stereo-array isotope labeling | Large protein analysis (>82 kDa) | Enhanced sensitivity for large proteins | >50 kDa |
Multi-dimensional nuclear magnetic resonance approaches combining carbon-13 and nitrogen-15 detection provide comprehensive structural data for proteins in the 5 to 40 kilodalton range [9]. These methods leverage the unique magnetic properties of isotope-labeled cystine to generate high-resolution structural information essential for understanding protein function and interactions.
Site-specific isotope editing using l-Cystine-carbon-13-6,nitrogen-15-2 enables targeted monitoring of specific residues while reducing spectral complexity [10]. This approach proves particularly valuable for investigating protein regions containing multiple cysteine residues, where traditional methods may encounter difficulties in assignment and structural characterization.
The application of isotope-enhanced nuclear magnetic resonance spectroscopy with l-Cystine-carbon-13-6,nitrogen-15-2 extends to in-cell protein analysis, where isotope-enriched proteins can be selectively observed against the natural abundance background of cellular proteins [9]. This capability opens new avenues for studying protein structure and dynamics in physiologically relevant environments.
l-Cystine-carbon-13-6,nitrogen-15-2 serves as an exceptional probe for investigating disulfide bond dynamics through sophisticated isotope-edited spectroscopic approaches. The strategic incorporation of carbon-13 and nitrogen-15 isotopes enables unprecedented insight into disulfide bridge formation, connectivity, and dynamic behavior across multiple time scales [11] [12].
Isotope-edited Nuclear Overhauser Effect spectroscopy utilizing site-specific carbon-13 and nitrogen-15 labeled cysteine residues provides direct detection of disulfide bridge connectivity through inter-residue distance measurements [12]. This approach overcomes traditional limitations in disulfide mapping by offering clear identification of covalently linked cysteine pairs through enhanced spectral resolution and reduced ambiguity in Nuclear Overhauser Effect contact assignment.
The implementation of selenium-77 diselenide nuclear magnetic resonance, where l-Cystine-carbon-13-6,nitrogen-15-2 analogs incorporate selenium replacement of sulfur atoms, enables direct observation of diselenide pairing through three-bond coupling interactions across the diselenide bond [11]. This methodology provides unique insights into microsecond dynamics while maintaining the structural integrity of the original protein architecture.
Chemical shift analysis utilizing carbon-13-beta monitoring represents a powerful tool for oxidation state determination in cysteine-containing proteins [13]. The carbon-13-beta chemical shift values of cysteine residues provide reliable indicators of redox state, with oxidized cystine exhibiting distinct chemical shift patterns compared to reduced cysteine. Research demonstrates that carbon-13-beta shifts below 32.0 parts per million indicate reduced cysteine, while shifts above 35.0 parts per million correspond to oxidized cystine [13].
Real-time disulfide bond formation monitoring through carbon-13 chemical shift analysis enables kinetic studies of protein folding and oxidative processes [14]. The isotopic labeling with l-Cystine-carbon-13-6,nitrogen-15-2 allows researchers to track formation kinetics with temporal resolution spanning milliseconds to seconds, providing detailed mechanistic insights into protein maturation pathways.
Molecular dynamics simulations combined with nuclear magnetic resonance validation using isotope-labeled systems reveal dynamic behavior patterns across nanosecond to microsecond time scales [11] [15]. These computational approaches, validated through experimental isotope-edited spectroscopy, elucidate conformational dynamics and the impact of disulfide bond formation on protein flexibility and stability.
| Analysis Method | Isotope Strategy | Detection Capability | Time Scale Sensitivity | Structural Information |
|---|---|---|---|---|
| Isotope-Edited NOE Spectroscopy | Site-specific Carbon-13/Nitrogen-15 cysteine | Disulfide bridge connectivity | Millisecond to second | Inter-residue distances |
| Selenium-77 Diselenide NMR | Selenium replacement of sulfur | Direct diselenide pairing | Microsecond dynamics | 3J coupling across bonds |
| Chemical Shift Analysis | Carbon-13-beta chemical shifts | Oxidation state determination | Static structural states | Redox state classification |
| Carbon-13 Chemical Shift Monitoring | Cysteine Carbon-13 enrichment | Real-time bond formation | Kinetic processes | Formation kinetics |
Differential isotope labeling strategies enable comprehensive analysis of multiple disulfide bridge systems within complex proteins [12]. By employing varying levels of carbon-13 and nitrogen-15 enrichment at different cysteine positions, researchers can unambiguously assign disulfide connectivity patterns even in proteins containing numerous cysteine residues.
Advanced spectroscopic techniques utilizing l-Cystine-carbon-13-6,nitrogen-15-2 enable investigation of disulfide bond dynamics under varying environmental conditions, including changes in pH, temperature, and oxidative stress [14]. These studies provide critical insights into protein stability and the role of disulfide bonds in maintaining structural integrity under physiological and pathological conditions.
The application of isotope-edited infrared spectroscopy using carbon-13 labeled disulfide-containing peptides enables site-specific investigation of structural changes associated with disulfide bond formation [16]. This approach provides complementary information to nuclear magnetic resonance studies, offering insights into local conformational changes and hydrogen bonding patterns.
Magic-angle spinning nuclear magnetic resonance of isotope-labeled disulfide-containing proteins reveals extensive microsecond time scale dynamics induced by disulfide bond formation [15]. These studies demonstrate that disulfide constraints create structural frustration, resulting from conflicts between reduced mobility and the desire to fulfill favorable intermolecular contacts.
l-Cystine-carbon-13-6,nitrogen-15-2 significantly enhances Multi-Dimensional Protein Identification Technology through advanced isotopic labeling strategies that improve protein quantification, identification accuracy, and analytical throughput [17] [18]. The integration of stable isotope labeling with multidimensional liquid chromatography and mass spectrometry provides unprecedented capabilities for comprehensive proteome analysis.
Isotopic labeling integration represents a fundamental enhancement to Multi-Dimensional Protein Identification Technology, where post-digestion peptide labeling with l-Cystine-carbon-13-6,nitrogen-15-2 enables relative protein abundance determination with enhanced separation resolution [19]. This approach combines the robust separation capabilities of strong cation exchange and reversed-phase chromatography with the quantitative precision afforded by isotopic differentiation.
Mixed-isotope labeling methodologies incorporating carbon-13 and nitrogen-15 metabolic labeling provide absolute protein quantification capabilities with improved mass accuracy [18]. These strategies utilize the isotopic signatures of l-Cystine-carbon-13-6,nitrogen-15-2 to create internal standards that co-elute with target peptides, thereby minimizing run-to-run variation and enhancing quantitative precision across extended analytical campaigns.
The combination of Stable Isotope Labeling by Amino Acids in Cell Culture with Multi-Dimensional Protein Identification Technology represents a powerful approach for dynamic protein analysis [20] [21]. This methodology enables investigation of protein expression changes, post-translational modifications, and protein-protein interactions through amino acid-specific labeling strategies that reduce analytical variability while maintaining comprehensive proteome coverage.
Stable isotope dilution approaches using l-Cystine-carbon-13-6,nitrogen-15-2 as internal standards enable precise concentration measurements with validated quantification protocols [22]. These methods achieve femtomole detection sensitivity while providing absolute quantification capabilities essential for biomarker discovery and therapeutic protein monitoring applications.
| Enhancement Strategy | Isotope Application | Quantification Capability | Technical Advantages | Detection Sensitivity |
|---|---|---|---|---|
| Isotopic Labeling Integration | Post-digestion peptide labeling | Relative protein abundance | Enhanced separation resolution | Low-abundance proteins |
| Mixed-Isotope Labeling | Carbon-13/Nitrogen-15 metabolic incorporation | Absolute protein quantification | Improved mass accuracy | Sub-nanogram levels |
| SILAC-MudPIT Combination | Amino acid-specific labeling | Dynamic protein changes | Reduced run-to-run variation | Membrane proteins |
| Stable Isotope Dilution | Internal standard methodology | Precise concentration measurement | Validated quantification | Femtomole detection |
Deuterium isotope tagging strategies provide cost-effective multiplexing capabilities while maintaining the analytical advantages of isotopic labeling [18]. When combined with l-Cystine-carbon-13-6,nitrogen-15-2, these approaches enable enhanced signal-to-noise ratios and comprehensive proteome coverage across diverse biological systems.
Isobaric tag integration with Multi-Dimensional Protein Identification Technology enables high-throughput analysis through multiplexed sample processing [18]. The compatibility of l-Cystine-carbon-13-6,nitrogen-15-2 with isobaric tags such as iTRAQ and Tandem Mass Tags facilitates simultaneous analysis of multiple experimental conditions while maintaining quantitative accuracy.
Advanced Multi-Dimensional Protein Identification Technology workflows incorporating l-Cystine-carbon-13-6,nitrogen-15-2 demonstrate exceptional performance in membrane protein analysis, where traditional approaches often encounter solubility and detection challenges [23]. The isotopic enhancement enables comprehensive characterization of hydrophobic proteins and protein complexes that are typically underrepresented in proteomic analyses.
The reproducibility of Multi-Dimensional Protein Identification Technology is significantly enhanced through isotopic labeling strategies, with demonstrated precision within 0.5 percent between replicate analyses [19]. This level of reproducibility, combined with dynamic range capabilities spanning 10,000-fold differences in protein abundance, establishes isotope-enhanced Multi-Dimensional Protein Identification Technology as a premier platform for quantitative proteomics.
Recent developments in parallel reaction monitoring and targeted proteomics benefit substantially from l-Cystine-carbon-13-6,nitrogen-15-2 incorporation, enabling highly specific protein quantification without the laborious optimization required for traditional selected reaction monitoring approaches [24]. These advances facilitate rapid transition from discovery-based to targeted proteomics within unified analytical workflows.